molecular formula C22H21N3O5 B6102899 2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione

2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione

Cat. No.: B6102899
M. Wt: 407.4 g/mol
InChI Key: SKXWKHWFCKNARR-UHFFFAOYSA-N
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Description

2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and an isoindole-1,3-dione moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 3-methoxyphenylamine with 3-methyl-2,5-diketopiperazine under controlled conditions.

    Attachment of the Isoindole-1,3-dione Moiety: The piperazine derivative is then reacted with phthalic anhydride to form the isoindole-1,3-dione structure.

    Final Coupling Reaction: The intermediate product is coupled with an appropriate oxoethylating agent to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl groups in the isoindole-1,3-dione moiety can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]phthalimide
  • 2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]succinimide

Uniqueness

2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[4-(3-methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14-11-23(12-20(27)25(14)15-6-5-7-16(10-15)30-2)19(26)13-24-21(28)17-8-3-4-9-18(17)22(24)29/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXWKHWFCKNARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(=O)N1C2=CC(=CC=C2)OC)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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